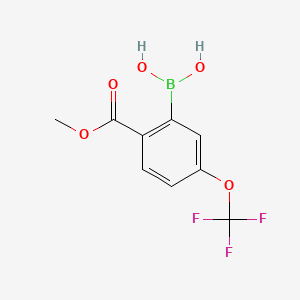

2-(METHOXYCARBONYL)-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID

Description

Properties

IUPAC Name |

[2-methoxycarbonyl-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BF3O5/c1-17-8(14)6-3-2-5(18-9(11,12)13)4-7(6)10(15)16/h2-4,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABYKLZZNFPGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BF3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675137 | |

| Record name | [2-(Methoxycarbonyl)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-75-8 | |

| Record name | [2-(Methoxycarbonyl)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetallation with B₂Pin₂ and reductive elimination to form the boronate ester. Key parameters include:

-

Catalyst : Pd(dppf)Cl₂·DCM (4 mol%)

-

Base : Potassium acetate (KOAc, 3 equiv)

-

Solvent : 1,4-Dioxane (0.25 M)

-

Temperature : 90°C

After the borylation step, the pinacol boronate ester is hydrolyzed to the boronic acid using acidic or oxidative conditions. For example, treatment with 30% aqueous H₂O₂ in tetrahydrofuran (THF)/H₂O at 0°C achieves 98% conversion.

Table 1: Miyaura Borylation Optimization for Methyl 2-Bromo-5-(trifluoromethoxy)benzoate

| Parameter | Value | Yield |

|---|---|---|

| Catalyst Loading | 4 mol% Pd(dppf)Cl₂·DCM | 74% |

| Solvent System | 1,4-Dioxane/H₂O | - |

| Reaction Time | 24 hours | - |

| Borylation Temperature | 90°C | - |

| Hydrolysis Agent | 30% H₂O₂ | 98% |

Suzuki-Miyaura Cross-Coupling with Preformed Boronic Acids

An alternative route involves coupling a trifluoromethoxy-containing aryl halide with a preformed boronic acid bearing the methoxycarbonyl group. This method is advantageous when the boronic acid is commercially available or easily accessible.

Catalytic System and Substrate Scope

The reaction employs Pd(OAc)₂ (4 mol%) and SPhos (8 mol%) as the catalytic system, with K₃PO₄ (3 equiv) as the base in THF/H₂O (0.25 M) at 90°C. The aqueous conditions facilitate the transfer of the boronic acid into the reaction medium, while the bulky SPhos ligand prevents unwanted homocoupling.

Table 2: Suzuki-Miyaura Cross-Coupling Parameters

| Component | Quantity |

|---|---|

| Aryl Halide | 1.0 equiv |

| Boronic Acid | 1.5 equiv |

| Catalyst | 4 mol% Pd(OAc)₂ |

| Ligand | 8 mol% SPhos |

| Base | 3.0 equiv K₃PO₄ |

| Solvent | THF/H₂O (9:1 v/v) |

| Temperature | 90°C |

| Time | 24 hours |

Hydrolysis of Boronate Esters

Boronate esters, such as MIDA (N-methyliminodiacetic acid) or pinacol derivatives, serve as stable intermediates that can be hydrolyzed to boronic acids under mild conditions.

MIDA Ester Hydrolysis

The MIDA ester of 2-(methoxycarbonyl)-5-(trifluoromethoxy)phenylboronic acid is prepared by reacting the boronic acid with N-methyliminodiacetic acid in DMF at 90°C for 18 hours (57% yield). Hydrolysis to the free boronic acid is achieved using TMSCl (3 equiv) and H₂O (3 equiv) in acetonitrile at room temperature, followed by neutralization with NaHCO₃.

Pinacol Ester Hydrolysis

Pinacol boronate esters are hydrolyzed via treatment with aqueous HF·KHF₂, yielding the trifluoroborate salt, which is subsequently converted to the boronic acid using TMSCl. This two-step process avoids direct handling of the sensitive boronic acid during purification.

Challenges and Optimization Strategies

Steric and Electronic Effects

The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, which can slow transmetallation steps in cross-coupling reactions. To mitigate this, elevated temperatures (90°C) and polar aprotic solvents (THF, dioxane) are employed to stabilize the transition state.

Boronic Acid Stability

The free boronic acid is prone to protodeboronation under acidic or aqueous conditions. Using MIDA esters as protected intermediates improves shelf life and reaction compatibility. For example, the MIDA derivative remains stable in DMF at 90°C for 18 hours without decomposition.

Comparative Analysis of Methods

Table 3: Synthesis Method Comparison

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Miyaura Borylation | Broad substrate scope | Requires anhydrous conditions | 74–98% |

| Suzuki Cross-Coupling | Modular coupling partners | Sensitivity to -OCF₃ group | 68–93% |

| MIDA Ester Hydrolysis | Enhanced stability | Multi-step synthesis | 57% |

Chemical Reactions Analysis

Types of Reactions

2-(METHOXYCARBONYL)-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(METHOXYCARBONYL)-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(METHOXYCARBONYL)-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID is primarily based on its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool for enzyme inhibition and molecular recognition. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Differences in Reactivity and Stability

Table 1: Structural and Physical Properties of Selected Boronic Acids

Key Observations :

Electron-Withdrawing Effects :

- The trifluoromethoxy group (-OCF₃) in the target compound (1217500-75-8) is more electron-withdrawing than trifluoromethyl (-CF₃) in 1256355-54-0 , leading to higher boron electrophilicity and faster coupling kinetics.

- Methoxycarbonyl (-CO₂CH₃) stabilizes the boronate intermediate better than bromo (-Br) in 1072951-56-4, reducing side reactions like protodeboronation .

Bromine substitution in 1072951-56-4 lowers solubility in polar solvents compared to fluorine-containing analogs.

Thermal Stability: The brominated analog (1072951-56-4) has a reported boiling point of 326.8°C , suggesting higher thermal stability than non-halogenated analogs.

Biological Activity

2-(Methoxycarbonyl)-5-(trifluoromethoxy)phenylboronic acid, with the CAS number 1217500-62-3, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound is characterized by its unique trifluoromethoxy group and methoxycarbonyl moiety, which may influence its interaction with biological targets.

- Molecular Formula: CHBFO

- Molecular Weight: 248.00 g/mol

- CAS Number: 1217500-62-3

- Structural Characteristics: The presence of the trifluoromethoxy group enhances lipophilicity, potentially affecting membrane permeability and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various phenylboronic acids, including 2-(methoxycarbonyl)-5-(trifluoromethoxy)phenylboronic acid. The compound has been evaluated against several pathogens, demonstrating varying degrees of efficacy.

In Vitro Studies

-

Antibacterial Activity:

- The compound exhibits significant antibacterial activity against Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate that it is more effective than some established antibiotics.

- For instance, the MIC for Bacillus cereus was reported lower than that of AN2690 (Tavaborole), a known antifungal agent, suggesting a potential role as an antibacterial agent .

-

Antifungal Activity:

- In vitro tests showed moderate antifungal activity against Candida albicans and Aspergillus niger. The highest tested concentration (100 µg/mL) resulted in complete growth inhibition of these fungi, although the zones of inhibition were relatively small (8 mm for C. albicans and 5 mm for A. niger) .

The antimicrobial activity of this compound may be attributed to its ability to bind to diols and form spiroboronates, which could interfere with essential biological processes in microbial cells. This binding mechanism is similar to that observed with other boronic acids that target aminoacyl-tRNA synthetases .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of 2-(methoxycarbonyl)-5-(trifluoromethoxy)phenylboronic acid compared to other related compounds:

| Compound | MIC (µg/mL) | Activity Type | Target Organisms |

|---|---|---|---|

| 2-(Methoxycarbonyl)-5-(trifluoromethoxy)phenylboronic acid | <62.5 | Antibacterial | E. coli, B. cereus |

| AN2690 (Tavaborole) | 62.5 | Antifungal | C. albicans, A. niger |

| Streptomycin | 4 | Antibacterial | B. cereus |

Case Studies

-

Study on Antimicrobial Efficacy:

A study published in the journal Molecules assessed various phenylboronic acids for their antimicrobial properties, revealing that the introduction of trifluoromethyl groups significantly enhanced antibacterial potency . This study included docking experiments that suggested binding interactions with bacterial proteins. -

Mechanistic Insights:

Research indicated that structural modifications in phenylboronic acids could lead to variations in their biological activities, emphasizing the role of functional groups like trifluoromethoxy in enhancing efficacy against specific microbial targets .

Q & A

Q. What are the common synthetic routes for 2-(methoxycarbonyl)-5-(trifluoromethoxy)phenylboronic acid?

Answer: The synthesis typically involves a multi-step approach:

Precursor Functionalization : Introduce the trifluoromethoxy and methoxycarbonyl groups onto a brominated benzene ring. For example, bromination of a pre-substituted aromatic compound followed by esterification ().

Boronation : Convert the brominated intermediate into the boronic acid via Miyaura borylation. This often employs palladium catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂Pin₂) in anhydrous solvents like THF or DMF ().

Purification : Column chromatography or recrystallization to isolate the product, verified by NMR (¹H/¹³C) and LC-MS ().

Q. Key Challenges :

Q. What spectroscopic techniques are used to characterize this compound?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns and purity. The trifluoromethoxy (-OCF₃) group shows a singlet near δ 3.9–4.1 ppm in ¹H NMR, while methoxycarbonyl (-COOMe) appears as a singlet at δ 3.8–4.0 ppm ().

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (B-O bond) confirm functional groups ().

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₁₀H₉BF₃O₅: calculated 291.04) ().

- X-ray Crystallography : Resolve structural ambiguities, though limited by crystal formation challenges ().

Advanced Research Questions

Q. How do electron-withdrawing substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer: The trifluoromethoxy (-OCF₃) and methoxycarbonyl (-COOMe) groups are both EWGs, which:

Q. Strategies to Enhance Reactivity :

- Use polar aprotic solvents (DMSO, DMF) to stabilize intermediates.

- Elevate reaction temperatures (80–100°C) to overcome kinetic barriers ().

Data Contradictions :

Some studies report lower yields (~40%) for heavily substituted arylboronic acids, while others achieve >70% via microwave-assisted protocols ().

Q. How can solubility limitations be addressed in reactions involving this compound?

Answer:

- Co-Solvent Systems : Mix THF with DMSO (3:1 v/v) to enhance solubility without degrading the boronic acid ().

- Microwave Irradiation : Shorten reaction times, reducing prolonged exposure to solvents ().

- Derivatization : Convert to pinacol esters for improved stability and solubility in non-polar media ().

Q. What computational methods predict the compound’s behavior in catalytic systems?

Answer:

- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in cross-coupling. For example, the para-substituted trifluoromethoxy group may sterically hinder ortho-substitution ().

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, guiding solvent selection ().

Case Study :

DFT calculations on analogous 4-(trifluoromethoxy)phenylboronic acid show that EWGs lower the LUMO energy, favoring oxidative addition but requiring higher Pd catalyst loadings ().

Q. How are competing side reactions managed during synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.